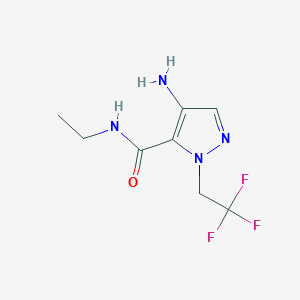

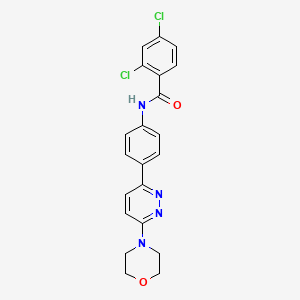

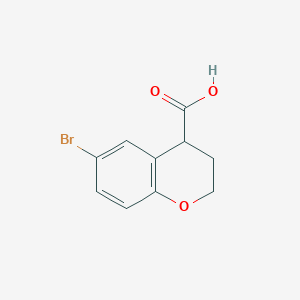

![molecular formula C10H16O2 B2373793 (1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid CAS No. 2287249-34-5](/img/structure/B2373793.png)

(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid” is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.236 . It is available for purchase from various chemical suppliers.

Chemical Reactions Analysis

The specific chemical reactions involving “(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid” are not provided in the search results. Chemical reactions can be complex and depend on various factors, including the presence of other compounds and the conditions under which the reaction takes place .Physical And Chemical Properties Analysis

This compound has a molecular weight of 168.24 and is a powder at room temperature . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results .Scientific Research Applications

Synthesis and Structural Analysis

Ring Contractions of Fused Cyclopropanes : Research has shown interest in the synthesis of strained bicyclic hydrocarbons, including systems like trans-bicyclo[5.2.0]nonanel. This research contributes to understanding the synthesis of trans-fused cyclopropanes, which is crucial in the study of bicyclic compounds like (1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid (Ashe, 1969).

Conformation Studies : The conformation of similar bicyclic compounds, such as bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid, has been studied using NMR spectroscopy. This research helps in understanding the structural aspects of bicyclic compounds (Peters, Toorn, & Bekkum, 1975).

Novel Derivative Synthesis

Synthesis of Novel Derivatives : Efficient synthesis methods for new derivatives of bicyclo[3.3.1]nonane, such as trisubstituted variants, have been developed. These methodologies are relevant for the synthesis of complex derivatives of bicyclic compounds (Klaić, Veljković, & Mlinarić-Majerski, 2002).

Development of Mimetics Based on Bicyclic Motifs : Research into synthesizing non-steroidal mimetics based on bicyclo[3.3.1]nonane demonstrates the utility of bicyclic structures in medicinal chemistry, showcasing their potential in drug design (Nurieva et al., 2017).

Conformational Preferences

- Boat-Chair Conformation Preference : Studies have shown that certain bicyclic compounds, such as exo, exo-9-oxobicyclo[3.3.1]nonane-2,4-dicarboxylic acid, prefer a boat-chair conformation. Understanding these conformational preferences is crucial for predicting the reactivity and interactions of bicyclic compounds (Camps & Iglesias, 1985).

Environmental and Toxicity Studies

- Identification in Environmental Samples : Bicyclic naphthenic acids, including those with bicyclo[3.3.1]nonane structures, have been identified in environmental samples like oil sands process water. This research is significant for environmental monitoring and toxicity studies (Wilde et al., 2015).

Enantioselective Synthesis

- Enantioselective Synthesis for Molecular Complexity : The enantioselective synthesis of (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid, a structurally related compound, demonstrates the potential of bicyclic compounds in creating molecular complexity and asymmetry in synthetic chemistry (Garrido, Nieto, & Díez, 2013).

Safety And Hazards

properties

IUPAC Name |

(1S,7S,8R)-bicyclo[5.2.0]nonane-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-10(12)9-6-7-4-2-1-3-5-8(7)9/h7-9H,1-6H2,(H,11,12)/t7-,8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPNVKCPICYDX-XHNCKOQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC(C2CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2C[C@H]([C@H]2CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

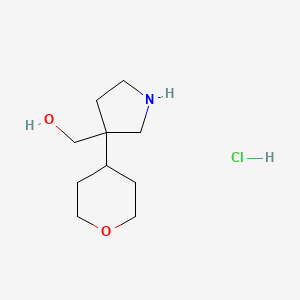

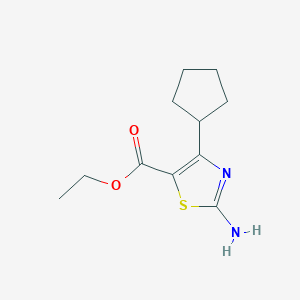

![N-[(1R*,4R*)-4-Aminocyclohexyl]picolinamide dihydrochloride](/img/structure/B2373717.png)

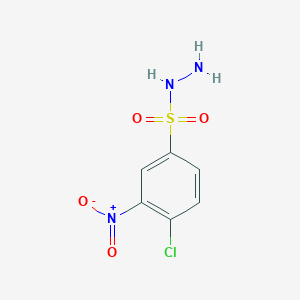

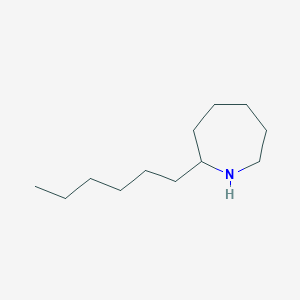

![3-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2373723.png)

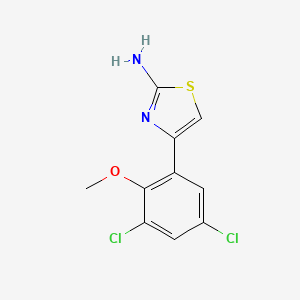

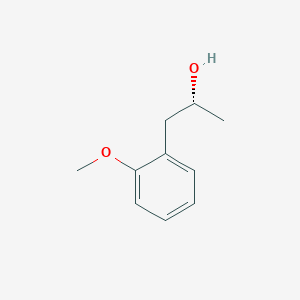

![3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile](/img/structure/B2373729.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine](/img/structure/B2373733.png)